N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide: is a complex organic compound with a unique structure that combines a benzodioxole ring, a chlorophenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved by cyclization of catechol with formaldehyde in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This step involves the reaction of the benzodioxole intermediate with 2-chlorobenzyl chloride under basic conditions.
Formation of the Pyridine Carboxamide Moiety: The final step involves the reaction of the intermediate with a pyridine derivative, followed by amide formation using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyridine carboxamide moiety, potentially forming alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Development: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Chemical Sensors: The compound can be used in the development of sensors for detecting specific analytes in environmental and industrial settings.
Organic Electronics: It can be used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it can interact with DNA, affecting gene expression and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the chlorophenyl group but lacks the benzodioxole and pyridine carboxamide moieties.
Aliphatic Amines: These compounds contain amine groups but differ significantly in structure and reactivity.
Uniqueness: N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O4/c21-16-4-2-1-3-13(16)10-23-11-14(5-8-19(23)24)20(25)22-15-6-7-17-18(9-15)27-12-26-17/h1-9,11H,10,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNSWFKDABGXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CN(C(=O)C=C3)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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